Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hcl
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Overview
Description
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Industrial Production Methods
For industrial production, the method described above is advantageous due to its simplicity, environmental friendliness, and high product yield. The process is scalable and can be adapted for large-scale production, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can act as an inhibitor or activator of specific enzymes, depending on the context of its application. The exact molecular targets and pathways involved vary based on the specific biological or chemical system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is similar in structure and is used in the synthesis of erythro and threo isomers.
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals: These compounds have similar stereochemistry and are studied for their anti-inflammatory and analgesic properties.
Uniqueness
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride is unique due to its specific stereochemistry and the potential for high stereoselectivity in its reactions. This makes it a valuable compound in the synthesis of chiral molecules and pharmaceutical intermediates.
Properties
Molecular Formula |
C17H18ClNO4 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
methyl (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H17NO4.ClH/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13;/h2-11,14-15,19H,1H3,(H,18,20);1H/t14-,15-;/m0./s1 |
InChI Key |
ZQCKLPPZRZAPHJ-YYLIZZNMSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O.Cl |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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